molecular formula C11H9ClN2O B2864094 4-Chloro-5-methoxy-2-phenylpyrimidine CAS No. 13317-67-4

4-Chloro-5-methoxy-2-phenylpyrimidine

Cat. No.: B2864094
CAS No.: 13317-67-4
M. Wt: 220.66
InChI Key: UFVSWOWNNFETRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxy-2-phenylpyrimidine is a biochemical used for proteomics research . It has a molecular formula of C11H9ClN2O and a molecular weight of 220.65 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the 4th position, a methoxy group at the 5th position, and a phenyl group at the 2nd position .

Scientific Research Applications

Chemical Reactions and Transformations

  • 4-Chloro-5-methoxy-2-phenylpyrimidine and its derivatives are involved in various chemical reactions, including thermal rearrangement in the presence of triethylamine to form N-methyl-2(or 4)-oxopyrimidines. This process demonstrates a relationship between rearrangement kinetics and the substituents on the phenyl group (Brown & Lee, 1970).

Medicinal Chemistry and Antiviral Applications

  • Derivatives of this compound have been studied for their potential antiviral activities. Specific modifications in the pyrimidine structure showed notable inhibition of retrovirus replication in cell culture, highlighting the compound's relevance in medicinal chemistry and antiviral drug development (Hocková et al., 2003).

Synthesis and Structural Analysis

  • Research on this compound includes the synthesis and structural analysis of its derivatives. This encompasses exploring different synthetic routes and analyzing molecular structures using experimental and theoretical techniques, which is crucial for understanding the compound's properties and potential applications (Aayisha et al., 2019).

Potential Applications in Kinase Inhibition

  • The biologically active core of 2,4-Disubstituted-5-fluoropyrimidine, seen in various anticancer agents, demonstrates the potential use of this compound derivatives as kinase inhibitors. This area of research is crucial for developing new anticancer therapies (Wada et al., 2012).

Development of New Antimicrobial Agents

  • Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, which is essential in the fight against drug-resistant pathogens (El-kerdawy et al., 1990).

Exploration of Anti-inflammatory and Analgesic Properties

  • Some derivatives of this compound have been investigated for their analgesic and anti-inflammatory potential. This research is significant for the development of new therapeutic agents to manage pain and inflammation (Chhabria et al., 2007).

Properties

IUPAC Name

4-chloro-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-7-13-11(14-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVSWOWNNFETRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.